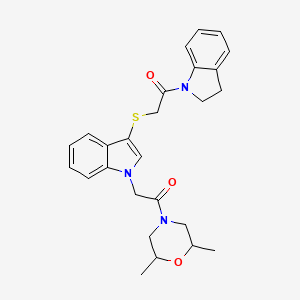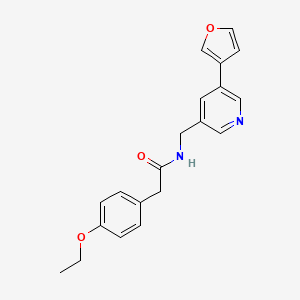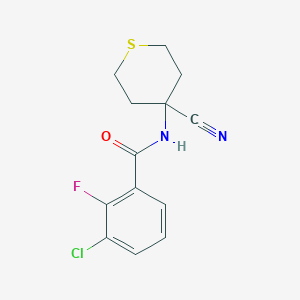
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide, also known as BAY-678, is a small molecule inhibitor that targets the protein kinase PAK4. PAK4 is a member of the PAK family of serine/threonine kinases and is involved in various cellular processes, including cell migration, proliferation, and survival. BAY-678 has shown promising results in preclinical studies as a potential anticancer drug.
Mecanismo De Acción
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide targets PAK4, a protein kinase that plays a critical role in cancer cell growth and metastasis. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce cancer cell proliferation and migration. This compound binds to the ATP-binding site of PAK4, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for PAK4, as well as its ability to enhance the effectiveness of other anticancer drugs. However, this compound has some limitations, including its relatively short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide. One potential direction is to further investigate its efficacy in combination with other anticancer drugs, as well as its potential for use in combination with immunotherapies. Another direction is to investigate the potential of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosing and administration of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide involves several steps, starting with the reaction of 3-chloro-2-fluoroaniline with 4-cyanothiophene-2-carboxylic acid to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has been extensively studied for its potential as an anticancer drug. In preclinical studies, this compound has shown promising results in inhibiting the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been shown to enhance the effectiveness of other anticancer drugs, such as gemcitabine and paclitaxel.
Propiedades
IUPAC Name |
3-chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2OS/c14-10-3-1-2-9(11(10)15)12(18)17-13(8-16)4-6-19-7-5-13/h1-3H,4-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUPATWIRQVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)
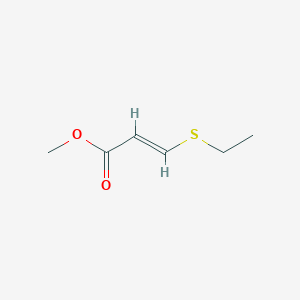
![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)

![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)
![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)
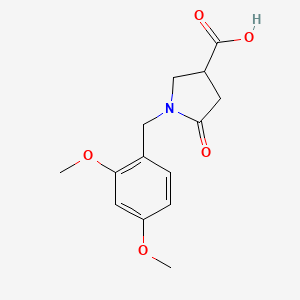
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2913932.png)
![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)

